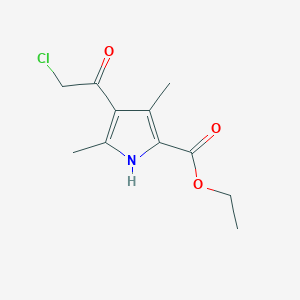

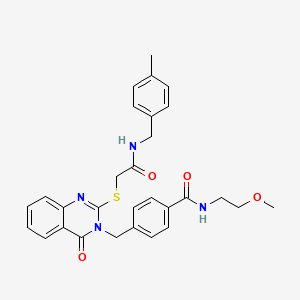

(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in a suitable solvent. For instance, the synthesis of 1,3-diazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO . Another example is the synthesis of 1 and 2-substituted benzimidazoles by the reaction of phenylenediamine with p-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is not available .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amides, for instance, react with azo and diazo compounds to generate toxic gases. They also form flammable gases when reacted with strong reducing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. For instance, 2-ethoxybenzamide, a related compound, is a white or almost-white crystalline powder that is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound is derived from celastrol, a natural compound found in the roots of Tripterygium wilfordii. The synthesis involves connecting a PEG azide moiety to celastrol through an amide linkage. The carboxylic acid activation using HOBt/EDC facilitates this linkage. The compound has been fully characterized using various techniques, including proton (1H) and carbon-13 (13C) NMR, UV, FTIR, and high-resolution mass spectrometry (HRMS) .

Target Interaction: SERCA Inhibition

The synthesized compound’s binding mode with sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) has been investigated. SERCA is a known target for developing therapeutics for rheumatoid arthritis. Computational studies predict the binding interactions, shedding light on potential therapeutic effects .

Drug-Likeness Assessment

Pharmacokinetic properties of the compound have been assessed to evaluate its drug-likeness. Understanding its ADME (absorption, distribution, metabolism, and excretion) properties is crucial for drug development .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3,4,5-triethoxy-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-5-30-19-12-10-9-11-17(19)15-26-27-22(28)16-25-24(29)18-13-20(31-6-2)23(33-8-4)21(14-18)32-7-3/h9-15H,5-8,16H2,1-4H3,(H,25,29)(H,27,28)/b26-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGMWRASXJANSN-CVKSISIWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)

![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)

![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)

![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2537156.png)

methanone](/img/structure/B2537159.png)

![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)

![7-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)